Conformational Diversity: Three Conformers in 2-Methoxyphenyl Isocyanate vs. Two in 2-Methoxyphenyl Isothiocyanate
2-Methoxyphenyl isocyanate exists as three distinct conformers in the liquid state, as determined by combined IR/Raman spectroscopy and DFT calculations at the B3LYP/6-311++G** level [1]. In contrast, the analogous 2-methoxyphenyl isothiocyanate exhibits only two conformers [1]. This difference in conformational distribution stems from the distinct electronic and steric demands of the NCO vs. NCS moieties in the ortho-methoxy-substituted aromatic system.
| Evidence Dimension | Number of conformational isomers in liquid state |
|---|---|
| Target Compound Data | Three conformers |
| Comparator Or Baseline | 2-Methoxyphenyl isothiocyanate: Two conformers |
| Quantified Difference | 50% more conformers in the isocyanate vs. isothiocyanate |
| Conditions | Liquid phase; IR and Raman spectral measurements in 3500-400/50 cm⁻¹ region; DFT at B3LYP/6-311++G** level |
Why This Matters
The greater conformational flexibility of 2-methoxyphenyl isocyanate influences its solution-phase reactivity and molecular recognition properties, which may be advantageous in applications requiring specific conformational pre-organization.
- [1] Kumar, A.; Singh, R. K.; Singh, R. K.; Singh, V. B.; Singh, S. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: Conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2012, 93, 1-9. DOI: 10.1016/j.saa.2012.01.024 View Source
